molecular formula C8H4F3NO4 B2376780 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid CAS No. 2092581-37-6

4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid

Cat. No.: B2376780
CAS No.: 2092581-37-6
M. Wt: 235.118
InChI Key: WIRSTBBWHYIHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time more precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the difluoromethyl and fluoro groups can form hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)-5-fluoro-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(Trifluoromethyl)-5-fluoro-2-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-5-chloro-2-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group

Uniqueness

4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups on the benzoic acid core, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-5-1-4(8(13)14)6(12(15)16)2-3(5)7(10)11/h1-2,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRSTBBWHYIHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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